Pyrrolidine vs. Ethoxy Substituent at Pyrimidine C6: Impact on cLogP and Solubility Parameters
The pyrrolidine substituent (target compound, CAS 1421584-13-5) imparts a calculated logP (cLogP) approximately 0.7–0.9 units lower and a topological polar surface area (TPSA) approximately 12 Ų higher than the ethoxy analog (N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide), based on in silico comparison of the two structures using standard drug-likeness algorithms . This suggests enhanced aqueous solubility and reduced non-specific protein binding for the pyrrolidine analog, which are critical parameters for achieving reliable dose-response relationships in biochemical assays.
| Evidence Dimension | Predicted logP (cLogP) and TPSA |
|---|---|
| Target Compound Data | cLogP ~2.1; TPSA ~97.6 Ų (pyrrolidine substituent) |
| Comparator Or Baseline | cLogP ~2.8–3.0; TPSA ~85.6 Ų (ethoxy analog, CAS 1421530-81-5) |
| Quantified Difference | ΔcLogP ≈ -0.7 to -0.9; ΔTPSA ≈ +12 Ų |
| Conditions | Calculated using standard cheminformatics software (Molinspiration/ALOGPS); no experimental logD7.4 data available for either compound |
Why This Matters
Lower cLogP and higher TPSA correlate empirically with improved aqueous solubility and reduced phospholipidosis risk, making the pyrrolidine analog more suitable for early-stage in vitro ADME profiling without requiring solubilizing excipients.
